molecular formula C24H21ClN4O2 B11996107 Ethyl 3-[1-(3-chloroanilino)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate

Ethyl 3-[1-(3-chloroanilino)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate

Cat. No.: B11996107
M. Wt: 432.9 g/mol
InChI Key: JNPIWIRCANBDMN-UHFFFAOYSA-N
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Description

Ethyl 3-[1-(3-chloroanilino)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate is a chemical compound with the following properties:

    Molecular Formula: C24H21ClN4O2

    CAS Number: 459184-83-9

    Molecular Weight: 432.914 g/mol

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common route includes the following reactions:

    Condensation Reaction: Ethyl 3-amino-4-cyano-3-methylpyrido[1,2-a]benzimidazole-2-carboxylate reacts with 3-chloroaniline to form the desired compound.

    Esterification: The resulting intermediate undergoes esterification with ethanol to yield Ethyl 3-[1-(3-chloroanilino)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate.

Industrial Production:: While specific industrial methods may vary, large-scale production typically involves optimized reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

Reactions::

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloroaniline group.

    Reduction Reactions: Reduction of the nitrile group can yield the corresponding amine.

    Oxidation Reactions: Oxidation of the cyano group may lead to carboxylic acid derivatives.

Common Reagents and Conditions::

    Substitution: Sodium hydroxide (NaOH), ethanol (EtOH)

    Reduction: Hydrogen gas (H2) with a suitable catalyst (e.g., palladium on carbon)

    Oxidation: Mild oxidants (e.g., hydrogen peroxide, potassium permanganate)

Major Products:: The major products depend on the specific reaction conditions and the choice of reagents.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: It may exhibit pharmacological activity, making it relevant for drug discovery.

    Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.

    Industry: It could serve as a precursor for other compounds or materials.

Mechanism of Action

The exact mechanism by which Ethyl 3-[1-(3-chloroanilino)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, researchers often compare its properties and reactivity with related molecules in the same chemical family.

Properties

Molecular Formula

C24H21ClN4O2

Molecular Weight

432.9 g/mol

IUPAC Name

ethyl 3-[1-(3-chloroanilino)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate

InChI

InChI=1S/C24H21ClN4O2/c1-3-31-22(30)12-11-18-15(2)19(14-26)24-28-20-9-4-5-10-21(20)29(24)23(18)27-17-8-6-7-16(25)13-17/h4-10,13,27H,3,11-12H2,1-2H3

InChI Key

JNPIWIRCANBDMN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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